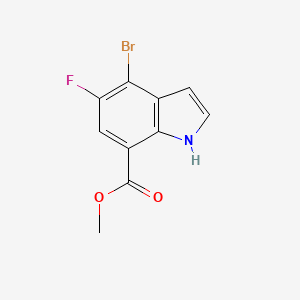
1H-triazole-4,5-dicarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Triazole-4,5-dicarbohydrazide is a heterocyclic compound that features a triazole ring substituted with carbohydrazide groups at the 4 and 5 positions
Métodos De Preparación
The synthesis of 1H-triazole-4,5-dicarbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diaminomaleonitrile with hydrazine hydrate, leading to the formation of the triazole ring with carbohydrazide substituents. The reaction conditions often involve heating and the use of solvents such as ethanol or water to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .
Análisis De Reacciones Químicas
1H-Triazole-4,5-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding triazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazole derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
1H-Triazole-4,5-dicarbohydrazide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-triazole-4,5-dicarbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects .
Comparación Con Compuestos Similares
1H-Triazole-4,5-dicarbohydrazide can be compared with other triazole derivatives, such as:
4,5-Dicyano-1,2,3-triazole: This compound is also a triazole derivative but features cyano groups instead of carbohydrazide groups.
1H-1,2,4-Triazole-3-carbohydrazide: Similar in structure but with different substitution patterns, this compound is explored for its antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
125810-59-5 |
|---|---|
Fórmula molecular |
C4H7N7O2 |
Peso molecular |
185.15 g/mol |
Nombre IUPAC |
2H-triazole-4,5-dicarbohydrazide |
InChI |
InChI=1S/C4H7N7O2/c5-7-3(12)1-2(4(13)8-6)10-11-9-1/h5-6H2,(H,7,12)(H,8,13)(H,9,10,11) |
Clave InChI |
YFGFXLNOZXMDSD-UHFFFAOYSA-N |
SMILES canónico |
C1(=NNN=C1C(=O)NN)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



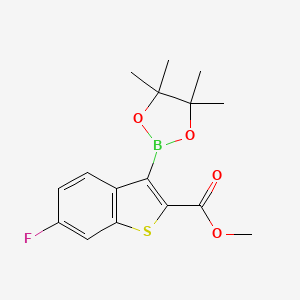
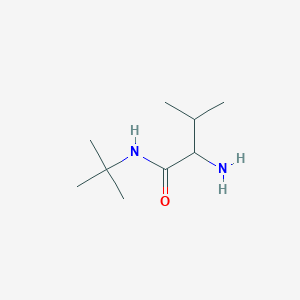
![(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13901043.png)
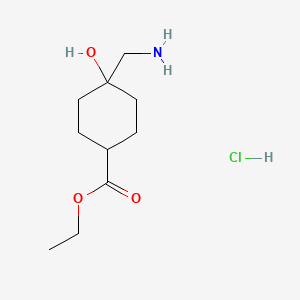
![Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901068.png)

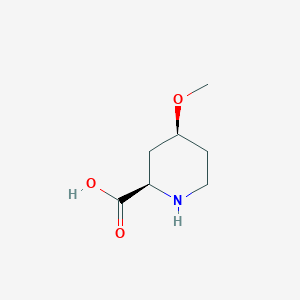
![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate](/img/structure/B13901089.png)
![tetrasodium;[[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13901091.png)
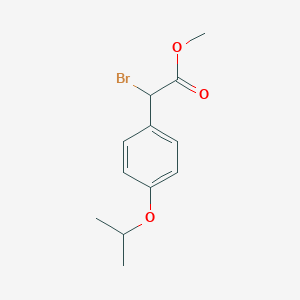
![5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13901097.png)
![2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol](/img/structure/B13901104.png)
